N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-b]pyridazin-6-amine
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Overview
Description
N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL-N-(5-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPENTYL)AMINE is a complex heterocyclic compound that features multiple nitrogen atoms within its structure. This compound is part of a broader class of azole-based heterocycles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL-N-(5-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPENTYL)AMINE typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the triazole and pyridazine rings through cyclization reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL-N-(5-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPENTYL)AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-CPBA in dichloromethane.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines. Substitution reactions typically result in alkylated or acylated derivatives .
Scientific Research Applications
N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL-N-(5-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPENTYL)AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL-N-(5-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPENTYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazolo[4,3-a]pyrazine: Exhibits significant antibacterial activity and is used in the development of new antimicrobial agents.
Uniqueness
N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YL-N-(5-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLPENTYL)AMINE stands out due to its unique combination of triazole and pyridazine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17N9 |
---|---|
Molecular Weight |
323.36 g/mol |
IUPAC Name |
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C15H17N9/c1(2-6-13-17-18-14-7-3-5-11-23(13)14)4-10-16-12-8-9-15-19-21-22-24(15)20-12/h3,5,7-9,11H,1-2,4,6,10H2,(H,16,20) |
InChI Key |
YVJDJKBJGKWSMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCCCNC3=NN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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